1,4-Diphenylpyrazole
Overview
Description
Synthesis Analysis
The synthesis of 1,4-Diphenylpyrazole derivatives has been achieved through various methods. One notable protocol involves the reactions of 3-aryl-2,3-epoxy-1-phenyl-1-propanone with phenylhydrazine under ultrasound irradiation, resulting in 5-aryl-1,3-diphenylpyrazole with high yields and environmental friendliness (Ji-tai Li et al., 2010). Another approach utilizes potassium permanganate supported on silica gel as a dehydrogenation reagent to synthesize a series of 1,3-diphenylpyrazole derivatives (Ens Joint, 2009).
Molecular Structure Analysis
Molecular structure and solid-state photochromism of 1,3-diphenyl-4-(2-chlorobenzal)-5-hydroxypyrazole 4-methylthiosemicarbazone have been characterized, revealing reversible enol-keto photoisomerization, excellent photostability, and high fatigue resistance (Jixi Guo et al., 2007).
Chemical Reactions and Properties
1,3-Diphenylpyrazoles have been synthesized and evaluated for their antiparasitic activities, showing that nitrated compounds were more efficient against various parasites (Pascal Rathelot et al., 2002). Additionally, studies on phenyl-substituted heterocyclic compounds have provided insight into the nitration of 1,3- and 1,5-diphenylpyrazoles, yielding specific nitrophenyl compounds under varying conditions (B. Lynch & Y. Hung, 1964).
Physical Properties Analysis
The polarized IR spectra of hydrogen-bonded 3,5-diphenylpyrazole crystals at different temperatures have shown that the spectral properties are closely related to the electronic structure of the molecular systems, indicating strong coupling in the tetramers through a "tail-to-head"-type Davydov coupling (H. Flakus et al., 2012).
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition : A novel class of 1,5-diphenylpyrazole derivatives was found to be effective as nonnucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1, showing good activity against both wild-type and delavirdine-resistant P236L reverse transcriptase (RT) (Genin et al., 2000).
Antitumor Agents : 1,5-Diphenylpyrazole derivatives substituted with different triazoles were synthesized and evaluated for their anti-estrogenic effects and cytotoxic properties against estrogen-dependent tumor cell lines (Farag et al., 2010).
Prostaglandin Reductase Inhibition : The molecule 1,3-diphenylpyrazole-4-propionic acid (DPPA) was found to be a potent inhibitor of prostaglandin reductase, which is involved in inflammation and fungal infections, suggesting its potential as a treatment for these conditions (Kavitha & Velraj, 2018).
Corrosion Inhibition : Certain 4H-triazole derivatives, including 3,5-diphenyl-4H-1,2,4-triazole, were studied for their efficiency in inhibiting corrosion of mild steel in hydrochloric acid solutions, demonstrating significant protective properties (Bentiss et al., 2007).
Antiparasitic Activities : 1,3-Diphenylpyrazole derivatives were synthesized and assessed for their antiparasitic activities, with some compounds showing effectiveness against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum (Rathelot et al., 2002).
Hypoglycemic Agents : Several 3,5-diarylpyrazolesulfonylurea derivatives were prepared and shown to have potent hypoglycemic activity, indicating their potential as treatments for diabetes (Soliman et al., 1981).
Antibacterial Activity : Synthesized 4-arylazo-1-substituted-3,5-diphenylpyrazoles exhibited significant antibacterial activity, indicating their potential use as antibacterial agents (Amir et al., 2003).
Future Directions
Pyrazole-containing compounds represent one of the most influential families of N-heterocycles due to their proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .
properties
IUPAC Name |
1,4-diphenylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c1-3-7-13(8-4-1)14-11-16-17(12-14)15-9-5-2-6-10-15/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKVEARUNZRABH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00346571 | |
Record name | 1,4-Diphenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diphenylpyrazole | |
CAS RN |
15132-01-1 | |
Record name | 1,4-Diphenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00346571 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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